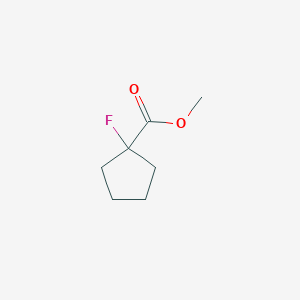
Methyl 1-fluorocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-fluorocyclopentane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the fluorination of cyclopentanecarboxylic acid followed by esterification with methanol . The reaction typically requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
Methyl 1-fluorocyclopentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 1-fluorocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with enzymes or receptors . The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-fluorocyclopropane-1-carboxylate: A similar compound with a three-membered ring structure.
Methyl 3-fluorocyclopentane-1-carboxylate: Another fluorinated cyclopentane derivative.
Uniqueness
Methyl 1-fluorocyclopentane-1-carboxylate is unique due to its five-membered ring structure and the presence of both a fluorine atom and an ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H11FO2 |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
methyl 1-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 |
InChI Key |
YCKSVMGCZVWUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















